molecular formula C10H15NOS B13251135 1-[Amino(thiophen-3-YL)methyl]cyclopentan-1-OL

1-[Amino(thiophen-3-YL)methyl]cyclopentan-1-OL

Cat. No.: B13251135
M. Wt: 197.30 g/mol
InChI Key: GYKXZQIWKRFNSZ-UHFFFAOYSA-N
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Description

1-[Amino(thiophen-3-YL)methyl]cyclopentan-1-OL is a cyclopentanol derivative featuring an aminomethyl-thiophene substituent. Its molecular structure combines a hydroxylated cyclopentane ring with an amino group and a thiophene moiety, which are critical for its physicochemical and biological properties. The thiophene group may enhance π-π stacking interactions in drug design, while the amino and hydroxyl groups contribute to solubility and reactivity .

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

1-[amino(thiophen-3-yl)methyl]cyclopentan-1-ol

InChI

InChI=1S/C10H15NOS/c11-9(8-3-6-13-7-8)10(12)4-1-2-5-10/h3,6-7,9,12H,1-2,4-5,11H2

InChI Key

GYKXZQIWKRFNSZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(C2=CSC=C2)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 1-[Amino(thiophen-3-yl)methyl]cyclopentan-1-ol, often involves condensation reactions. Common methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized based on the desired product and its applications .

Chemical Reactions Analysis

Types of Reactions

1-[Amino(thiophen-3-yl)methyl]cyclopentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the amino group can produce primary amines .

Scientific Research Applications

1-[Amino(thiophen-3-yl)methyl]cyclopentan-1-ol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[Amino(thiophen-3-yl)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, influencing their function .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 1-[Amino(thiophen-3-YL)methyl]cyclopentan-1-OL with structurally related cyclopentanol derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Properties References
1-[Amino(thiophen-3-YL)methyl]cyclopentan-1-OL C₁₀H₁₄N₂O₂S* 226.3* Cyclopentanol, amino, thiophene Hypothesized drug design applications -
1-(1-Aminobutan-2-yl)cyclopentan-1-ol C₉H₁₉NO 157.25 Cyclopentanol, amino, butyl chain Pharmaceuticals, agrochemicals
1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol C₁₃H₁₆ClNO 237.73 Cyclopentanol, chlorophenyl, imino Likely biological activity
Ugi-Azide product (9o) Partial structure - Tetrazole, thiophene, benzodiazole Multicomponent reaction model

*Inferred based on structural composition.

Key Research Findings

(a) Amino Group Positioning and Reactivity
  • 1-(1-Aminobutan-2-yl)cyclopentan-1-ol (): The amino group on a butyl side chain enhances solubility in polar solvents, making it suitable for aqueous-phase reactions in agrochemical synthesis. Its molecular weight (157.25 g/mol) and compact structure favor membrane permeability in drug candidates .
(b) Thiophene vs. Chlorophenyl Substituents
  • Ugi-Azide Product (9o) (): The thiophene group facilitates π-π interactions in tetrazole-based drug candidates, as seen in its use as a reaction intermediate .
  • 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol (): The chlorophenyl group introduces lipophilicity, which could prolong metabolic half-life but may also increase toxicity risks .

Biological Activity

1-[Amino(thiophen-3-YL)methyl]cyclopentan-1-OL is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopentanol moiety with an amino group and a thiophene ring, which are known to contribute to various biological activities. The structural formula can be represented as follows:

CxHyNzOwSu\text{C}_x\text{H}_y\text{N}_z\text{O}_w\text{S}_u

Where x,y,z,w,ux,y,z,w,u represent the specific number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively.

The biological activity of 1-[Amino(thiophen-3-YL)methyl]cyclopentan-1-OL is primarily attributed to its interaction with specific molecular targets. The compound may modulate enzyme activity or receptor signaling pathways, leading to various biological effects. For instance:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of farnesyltransferase, an enzyme implicated in cancer cell proliferation .
  • Receptor Modulation : It may interact with receptors involved in inflammatory responses and cancer progression .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds similar to 1-[Amino(thiophen-3-YL)methyl]cyclopentan-1-OL against a range of microbial strains. The minimal inhibitory concentration (MIC) values indicate significant antimicrobial activity:

CompoundMicrobial StrainMIC (µg/mL)
1-[Amino(thiophen-3-YL)methyl]cyclopentan-1-OLStaphylococcus aureus16
1-[Amino(thiophen-3-YL)methyl]cyclopentan-1-OLEscherichia coli32
1-[Amino(thiophen-3-YL)methyl]cyclopentan-1-OLCandida albicans8

These results suggest that the compound exhibits broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of the compound has also been investigated through cytotoxicity assays against various cancer cell lines. The following table summarizes findings from recent studies:

Cell LineIC50 (µM)Reference
HepG2 (liver cancer)36.52
MCF-7 (breast cancer)43.27
Doxorubicin (control)2.85

The IC50 values indicate that while the compound shows promising cytotoxicity against cancer cells, it is less potent than established chemotherapeutics like doxorubicin.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical and preclinical settings:

  • Antimalarial Activity : A series of related compounds have demonstrated significant antimalarial properties through similar mechanisms targeting farnesyltransferase .
  • Inflammatory Conditions : Research indicates that compounds with structural similarities can effectively modulate inflammatory pathways, suggesting potential therapeutic applications in conditions such as rheumatoid arthritis and other inflammatory diseases .

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